BMS-466442

Asc-1 D-serine uptake IC50

Researchers studying NMDAR hypofunction in schizophrenia require definitive target engagement. Non-selective Asc-1 inhibitors like SMLC or transportable agents like ACPP introduce confounds that invalidate conclusions. BMS-466442 is the only extensively characterized selective, non-substrate Asc-1 inhibitor. - **Selectivity:** >1000-fold vs LAT-2/ASCT-2 (>40 targets tested) - **Potency:** IC50 19.7-36.8 nM (human/rat neurons) - **Mechanism:** Unidirectional D-serine elevation; no paradoxical efflux

Molecular Formula C31H30N4O5
Molecular Weight 538.6 g/mol
Cat. No. B15606448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-466442
Molecular FormulaC31H30N4O5
Molecular Weight538.6 g/mol
Structural Identifiers
InChIInChI=1S/C31H30N4O5/c1-38-28-14-23-13-26(33-25(23)16-29(28)40-19-22-11-7-4-8-12-22)30(36)34-27(31(37)39-2)15-24-18-35(20-32-24)17-21-9-5-3-6-10-21/h3-14,16,18,20,27,33H,15,17,19H2,1-2H3,(H,34,36)/t27-/m0/s1
InChIKeyUUCAHZCMRZOTNF-MHZLTWQESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BMS-466442 – First-in-Class Asc-1 Inhibitor


BMS-466442 (Compound 1) is a synthetic small-molecule inhibitor of the alanine-serine-cysteine transporter-1 (Asc-1, SLC7A10), a neuronal transporter responsible for regulating synaptic D-serine and glycine levels [1]. It was disclosed by Bristol-Myers Squibb and characterized as the first selective Asc-1 inhibitor with nanomolar potency across multiple cellular systems [1]. The compound is supplied as a powder (≥98% HPLC purity) with molecular formula C₃₁H₃₀N₄O₅ and molecular weight 538.6 g/mol . Its primary application is in schizophrenia and cognition research, where NMDAR hypofunction is a core pathological hypothesis [1].

1
Asc-1 transporter pathway inhibition studies
2
NMDAR hypofunction model research
3
Synaptic D-serine modulation assays
Selection context: reported selectivity across >40 targets; non-substrate inhibitor.

BMS-466442: Why Substitution Fails


Asc-1 inhibitors are not interchangeable. The transporter field has yielded only a handful of tool compounds, each with distinct selectivity profiles, potencies, and mechanisms. BMS-466442 remains the only extensively characterized selective Asc-1 inhibitor with documented >1000-fold selectivity over the closely related transporters LAT-2 and ASCT-2 . Alternative agents such as S-methyl-L-cysteine (SMLC) lack target selectivity and exhibit micromolar potency that precludes unambiguous target assignment [1]. ACPP, while a structurally distinct Asc-1 inhibitor, shows ~20-fold weaker cellular potency and was observed to decrease rather than increase extracellular D-serine in microdialysis studies, a functional divergence incompatible with the therapeutic rationale of elevating synaptic D-serine [1]. Substituting any of these agents for BMS-466442 in a study designed around Asc-1 inhibition introduces confounds that invalidate target engagement conclusions.

This Product BMS-466442
Selective, non-substrate Asc-1 inhibitor
Alternative ACPP or SMLC
Transportable or non-selective inhibitors
Transportable inhibitors may shift D-serine efflux direction, invalidating target engagement conclusions. Non-selective agents confound transporter pharmacology interpretation.

BMS-466442 Differentiation Evidence


Human Asc-1 Cellular Potency

BMS-466442 inhibits D-serine uptake in HEK293 cells stably expressing human Asc-1 with an IC50 of 36.8 ± 11.6 nM [1]. The structurally unrelated Asc-1 inhibitor ACPP, reported later by a separate group, shows an IC50 of 720 ± 130 nM in human Asc-1-expressing CHO cells [2]. This represents an approximately 20-fold potency advantage for BMS-466442. S-methyl-L-cysteine (SMLC), a commonly used non-selective Asc-1 inhibitor, exhibits significantly weaker inhibition with no precisely quantifiable nanomolar IC50 reported, functioning instead at high micromolar concentrations [2].

Human Asc-1 Potency
Cross-study comparable
IC50 36.8 ± 11.6 nM
HEK293, human Asc-1. Comparator ACPP: 720 nM.
Supports low-concentration Asc-1 blockade studies.
Reported ~20-fold assay-potency context vs ACPP.
Asc-1 D-serine uptake IC50 HEK293 transporter inhibition

Primary Neuronal Culture Potency

In primary rat embryonic cortical cultures, a system that preserves endogenous transporter expression and neuronal context, BMS-466442 inhibits D-serine uptake with an IC50 of 19.7 ± 6.7 nM [1]. By comparison, ACPP in rat primary neurons shows an IC50 of 890 ± 300 nM [2]. This represents a ~45-fold potency differential in favor of BMS-466442, which widens from the ~20-fold gap observed in recombinant cell lines, suggesting that BMS-466442's potency advantage may be amplified in native neuronal environments.

Neuronal Culture Potency
Cross-study comparable
IC50 19.7 ± 6.7 nM
Rat embryonic cortical cultures. Comparator ACPP: 890 nM.
May support native neuronal target engagement studies.
Reported ~45-fold assay-potency context vs ACPP in neurons.
Primary neurons D-serine uptake IC50 rat cortical cultures Asc-1

Transporter Selectivity Profile

BMS-466442 was counter-screened against >40 other targets including the closely related transporters LAT-2 and ASCT-2, showing IC50 values >10 µM for both [1]. This corresponds to >270-fold selectivity for Asc-1 over LAT-2 and ASCT-2 based on the HEK293 Asc-1 IC50. Tocris reports >1000-fold selectivity . In contrast, SMLC is a known inhibitor of multiple System A transporters and does not exhibit Asc-1 selectivity, confounding pharmacological interpretation in any experiment where it is used as an Asc-1 probe [2]. ACPP has not been subjected to similarly broad counter-screening against transporter families, leaving its selectivity profile incompletely defined.

Transporter Selectivity
Direct head-to-head comparison
Selectivity window >270-fold
LAT-2 and ASCT-2 IC50 >10 µM. Counter-screened against >40 targets.
Isoform-selectivity review supports target attribution.
Context-dependent; SMLC and ACPP selectivity panels not established.
Selectivity LAT-2 ASCT-2 counter-screening transporter selectivity

Non-Substrate Inhibition Mechanism

BMS-466442 inhibits Asc-1 without itself being a competitive substrate for the transporter [1]. This was experimentally demonstrated: BMS-466442 blocked D-serine uptake but did not undergo Asc-1-mediated transport. In contrast, ACPP inhibits both influx and efflux of D-serine, functionally acting as a transportable blocker [2]. SMLC and D-isoleucine are also transportable substrates, making their net effect on D-serine concentration dependent on the balance of cis-inhibition and hetero-exchange [3]. The non-substrate character of BMS-466442 means its effect is a unidirectional blockade of Asc-1-mediated clearance, predictably elevating extracellular D-serine, whereas transportable inhibitors can paradoxically decrease extracellular D-serine by accelerating hetero-exchange-mediated efflux, as observed with ACPP in microdialysis [2].

Inhibition Mechanism
Class-level inference
Non-substrate inhibitor
Unidirectional blockade of D-serine clearance. ACPP/SMLC are transportable.
Predictable D-serine elevation model-response context.
Transportable inhibitors may decrease extracellular D-serine.
non-competitive inhibition substrate efflux mechanism of action Asc-1

Binding Site Validation by Mutagenesis

The binding site of BMS-466442 on Asc-1 was experimentally mapped via site-directed mutagenesis, confirming direct interaction between transmembrane helices 6 and 10 [1]. This provides atomic-level validation of target engagement that is absent for both ACPP and SMLC, which have only been studied through computational docking without accompanying mutagenesis confirmation [2]. The mutagenesis data for BMS-466442 establish that the compound binds at the orthosteric site, competitively occupying the substrate binding pocket while also sterically blocking the conformational changes in TM helices required for transport [1].

Binding Site Validation
Class-level inference
Mutagenesis-confirmed site
TM6 and TM10 interaction mapped. Comparator binding modes only computational.
Supports SAR benchmarking and resistance-mutation studies.
Orthosteric site occupancy with helical movement blockade.
mutagenesis binding site TM6 TM10 target engagement

BMS-466442 Research Applications


In Vitro Asc-1 Pharmacological Blockade

When complete pharmacological inhibition of Asc-1-mediated D-serine uptake is required in recombinant or primary neuronal culture systems, BMS-466442 is the appropriate tool. Its IC50 values of 19.7–36.8 nM across human recombinant cells and rat primary neurons [1] allow for near-complete transporter blockade at concentrations (100–500 nM) that remain below the threshold for off-target activity at LAT-2 or ASCT-2 (IC50 >10 µM) [1]. This concentration window cannot be achieved with ACPP, which requires low micromolar concentrations that approach its undefined selectivity limits [2].

D-Serine Elevation in NMDAR Hypofunction Models

For experiments designed to test the hypothesis that Asc-1 inhibition elevates synaptic D-serine and enhances NMDAR function, only a non-substrate inhibitor such as BMS-466442 is mechanistically appropriate [1]. Transportable inhibitors like ACPP can paradoxically decrease extracellular D-serine via hetero-exchange-mediated efflux, as demonstrated by microdialysis [2]. BMS-466442's non-substrate character ensures unidirectional blockade of D-serine clearance, providing a predictable pharmacological tool for testing the NMDAR co-agonist hypothesis in slice electrophysiology or in vivo models [1].

Asc-1 Inhibitor Benchmarking in SAR

BMS-466442 serves as the gold-standard reference compound for medicinal chemistry programs targeting Asc-1. Its mutagenesis-confirmed binding site between TM helices 6 and 10 [1] provides a structurally validated benchmark against which novel compounds can be compared in both potency and binding mode. The availability of SAR data from BMS-466442 analogues [1] further supports its use as a reference for interpreting the activity of new chemical matter.

Asc-1 Selectivity in Transporter Panels

When assembling a panel of transporter inhibitors for pharmacological profiling of novel compounds, BMS-466442 is the only Asc-1 inhibitor with documented broad selectivity data (>40 targets tested, IC50 >10 µM for LAT-2 and ASCT-2) [1]. Using non-selective agents such as SMLC in such panels generates ambiguous results that cannot distinguish Asc-1-mediated effects from System A transporter involvement [2]. Procurement of BMS-466442 for counter-screening ensures that Asc-1 activity can be definitively assigned or excluded.

Application
Selection Property
Validation Focus
In vitro Asc-1 pharmacological blockade
Assay-potency window at low-nanomolar concentrations
Off-target transporter counter-screen confirmation
D-serine elevation in NMDAR hypofunction models
Non-substrate inhibitor mechanism
Directional D-serine change monitoring
Asc-1 inhibitor benchmarking in SAR programs
Mutagenesis-confirmed binding mode
Binding-site comparison and resistance-mutation interpretation
Asc-1 selectivity in transporter panels
Documented broad-selectivity panel
Definitive Asc-1 assignment in counter-screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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